4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Overview
Description
The compound “4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of the compound involves a tert-butoxycarbonyl group attached to a tetrahydroquinoxaline ring, which is further substituted with a carboxylic acid group .Chemical Reactions Analysis
The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound is utilized in the pharmaceutical industry for the development of new drugs. Its structure is conducive to binding with various receptors in the body, making it a valuable candidate for creating medications that can target neurological disorders and diseases. The tert-butoxycarbonyl (BOC) group is often used as a protecting group in peptide synthesis, which is crucial in the creation of therapeutic peptides .
Environmental Science
In environmental science, researchers could explore the use of this compound in the remediation of pollutants. Its chemical structure might be tailored to bind with certain contaminants, aiding in their extraction from soil or water.
Each of these applications demonstrates the versatility and importance of 4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in scientific research. The compound’s ability to be modified and its reactivity make it a valuable tool across various fields of study. While the information provided here is based on the compound’s general chemical properties and the common uses of the BOC group in research, specific studies and experiments would give more detailed insights into its applications .
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a BOC-protected amine, which can then undergo further reactions without interference at the amine site .
Biochemical Pathways
The boc group’s role as a protecting group allows it to influence a wide range of biochemical pathways by enabling selective reactions at specific sites on a molecule .
Pharmacokinetics
The boc group’s presence can influence these properties by altering the compound’s polarity and reactivity .
Result of Action
The primary result of the compound’s action is the protection of amine groups during organic synthesis, allowing for selective reactions at other sites on the molecule . This can facilitate the synthesis of complex organic compounds, including pharmaceuticals .
Action Environment
The action of the compound and its efficacy can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires an aqueous environment and a base . Furthermore, the removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Therefore, both the pH and the solvent used can significantly impact the compound’s action.
properties
IUPAC Name |
2,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1H-quinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-9-10(2)18(15(21)22-16(3,4)5)13-8-11(14(19)20)6-7-12(13)17-9/h6-10,17H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPPNLHIKVCISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C2=C(N1)C=CC(=C2)C(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid |
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